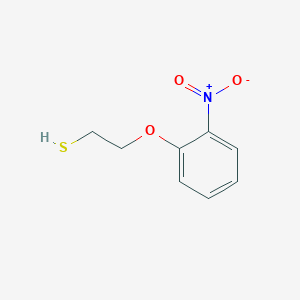

2-(2-Nitrophenoxy)ethane-1-thiol

Description

2-(2-Nitrophenoxy)ethane-1-thiol is a nitroaromatic thiol derivative characterized by a nitrophenoxy group attached to an ethane-thiol backbone. The thiol (-SH) moiety suggests susceptibility to oxidation (e.g., disulfide formation) and nucleophilic reactivity.

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

2-(2-nitrophenoxy)ethanethiol |

InChI |

InChI=1S/C8H9NO3S/c10-9(11)7-3-1-2-4-8(7)12-5-6-13/h1-4,13H,5-6H2 |

InChI Key |

HWXUWUAEYCZPNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenoxy)ethane-1-thiol typically involves the reaction of 2-nitrophenol with ethylene sulfide under basic conditions. The reaction proceeds through the nucleophilic attack of the thiolate anion on the ethylene sulfide, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(2-Nitrophenoxy)ethane-1-thiol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenoxy)ethane-1-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and bromine.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst, or metal hydrides like sodium borohydride, can be used.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Nitrophenoxy)ethane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenoxy)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The nitrophenoxy group may also interact with cellular components, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and physicochemical properties of 2-(2-Nitrophenoxy)ethane-1-thiol and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features | Key Functional Differences |

|---|---|---|---|---|---|

| 2-(2-Nitrophenoxy)ethane-1-thiol | C₈H₉NO₃S¹ | ~199.23¹ | N/A | Nitrophenoxy, thiol group | Reference compound (hypothetical) |

| (R)-2-((2-Nitrophenoxy)methyl)oxirane | C₉H₉NO₄ | 195.17 | 345975-15-7 | Nitrophenoxy, oxirane ring | Epoxide reactivity; higher molecular weight |

| 2-(But-3-en-1-yloxy)ethane-1-thiol | C₆H₁₀OS | 132.2 | 1499404-83-9 | Butenyloxy, thiol group | Alkenyl group enables addition reactions |

| 2-(1H-Indol-3-yl)ethane-1-thiol | C₁₀H₁₁NS | 177.27 | 15774-06-8 | Indole ring, thiol group | Aromatic indole enhances π-π interactions |

| 2-(1H-Imidazol-1-yl)ethane-1-thiol | C₅H₈N₂S | 128.195 | 61551-95-9 | Imidazole ring, thiol group | Heterocyclic N atoms enable metal coordination |

| 2-(Oxan-3-yl)ethane-1-thiol | C₇H₁₄OS | 146.25 | 1538703-87-5 | Oxane ring, thiol group | Ether oxygen increases hydrophilicity |

¹Inferred from molecular formula.

Biological Activity

2-(2-Nitrophenoxy)ethane-1-thiol, also known as 1-(2-nitrophenyl)ethanethiol, is an organic compound characterized by the presence of a thiol group (-SH) and a nitro group (-NO2) attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 183.23 g/mol. The unique structural features of this compound significantly influence its chemical reactivity and biological interactions, making it a subject of interest in various research fields.

The positioning of the nitro group plays a crucial role in determining the chemical and biological properties of 2-(2-Nitrophenoxy)ethane-1-thiol. The compound exhibits potential biological activities, particularly antimicrobial properties, due to its ability to form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate enzyme activities or affect cellular receptors, suggesting therapeutic applications.

Biological Activity

Research indicates that 2-(2-Nitrophenoxy)ethane-1-thiol demonstrates several biological activities:

- Antimicrobial Properties : The compound has shown potential against various pathogens, likely due to its ability to disrupt cellular processes through covalent bonding with proteins and enzymes.

- Mechanism of Action : The nitro group can undergo reduction to generate reactive intermediates that may affect cellular functions. This capability suggests that the compound could be utilized in developing new antimicrobial agents or therapeutic drugs.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(2-Nitrophenoxy)ethane-1-thiol:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several thiol compounds, including 2-(2-Nitrophenoxy)ethane-1-thiol, against common bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

- Enzyme Interaction : Research on enzyme interactions revealed that 2-(2-Nitrophenoxy)ethane-1-thiol can bind covalently to specific enzymes, altering their activity. This property was particularly noted in studies involving enzymes critical for bacterial metabolism .

- Cellular Studies : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through oxidative stress mechanisms. The presence of the thiol group is hypothesized to play a role in these cellular effects by facilitating redox reactions .

Comparative Analysis

The biological activity of 2-(2-Nitrophenoxy)ethane-1-thiol can be compared with structurally similar compounds:

| Compound Name | Nitro Position | Unique Features |

|---|---|---|

| 2-(2-Nitrophenoxy)ethane-1-thiol | Ortho | Unique reactivity due to ortho positioning |

| 1-(3-Nitrophenyl)ethane-1-thiol | Meta | Different chemical behavior compared to ortho form |

| 1-(4-Nitrophenyl)ethane-1-thiol | Para | Altered interaction profiles due to para positioning |

| 2-Nitrothiophenol | N/A | Similar nitro-substituted structure without ethyl chain |

The positioning of the nitro group significantly impacts the chemical and biological properties of these compounds, making 2-(2-Nitrophenoxy)ethane-1-thiol unique among its counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.